(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
CAS No.: 1616705-62-4
Cat. No.: VC15809103
Molecular Formula: C15H18O4
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1616705-62-4 |
|---|---|
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | (1R,3S)-2,2-dimethyl-3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H18O4/c1-15(2)11(13(16)17)8-12(15)14(18)19-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3,(H,16,17)/t11-,12+/m0/s1 |
| Standard InChI Key | KJBAJGWBGYZYJN-NWDGAFQWSA-N |
| Isomeric SMILES | CC1([C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O)C |
| Canonical SMILES | CC1(C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O)C |
Introduction
(1R,3S)-3-[(Benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral organic compound featuring a unique cyclobutane structure. It is characterized by the presence of a benzyloxycarbonyl group attached to a dimethyl-substituted cyclobutane ring, along with a carboxylic acid functional group. The compound's stereochemistry at the 1 and 3 positions of the cyclobutane ring contributes to its potential biological activity and chemical reactivity.
Synthesis and Accessibility
Several synthetic routes can be employed to produce (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid. These methods highlight the compound's synthetic accessibility and potential for modification, making it an interesting subject for research in organic chemistry and medicinal applications.
Applications in Pharmaceutical Chemistry
The compound's applications are primarily in pharmaceutical chemistry, where interaction studies involving its binding affinity to various biological targets such as enzymes or receptors are of interest. Preliminary studies might include assessing its potential therapeutic effects and safety profile.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Benzyloxycarbonyl-2-methylcyclobutane-1-carboxylic acid | Similar cyclobutane structure | Different substitution patterns |
| 3-(Benzyloxy)carbonyl-2-methylbutanoic acid | Linear carbon chain | Distinct from cyclobutane |
| (R)-3-(Benzyloxy)carbonyl-4-methylpentanoic acid | Pentanoic acid backbone | Longer carbon chain |
These compounds illustrate variations in substitution patterns and backbone structures that influence their chemical properties and biological activities.
Research Findings and Potential
Research on (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid focuses on its unique cyclobutane framework and specific stereochemistry, which may confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for studying potential therapeutic effects and chemical modifications.
Availability and Storage
The compound is available from various chemical suppliers, though it may be temporarily out of stock at some vendors. It is recommended to store it in a sealed container at room temperature.
Safety Considerations
Handling (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid requires caution due to its potential hazards. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
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